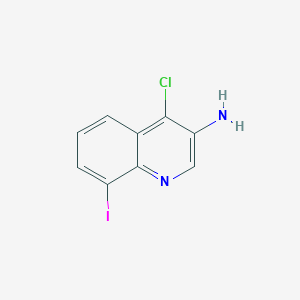
4-Chloro-8-iodoquinolin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-8-iodoquinolin-3-amine is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound’s structure includes a quinoline core with chlorine and iodine substituents at the 4 and 8 positions, respectively, and an amine group at the 3 position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-iodoquinolin-3-amine typically involves multi-step reactions starting from readily available precursors One common method involves the halogenation of quinoline derivatives
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-8-iodoquinolin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinoline derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Halogenating Agents: Chlorine and iodine can be introduced using reagents like N-chlorosuccinimide (NCS) and iodine monochloride (ICl).
Catalysts: Palladium catalysts are commonly used in coupling reactions.
Solvents: Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Substituted Quinoline Derivatives: Products with various functional groups replacing the halogens.
Biaryl Compounds: Products formed through coupling reactions.
Applications De Recherche Scientifique
4-Chloro-8-iodoquinolin-3-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antimalarial, antibacterial, and anticancer compounds.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 4-Chloro-8-iodoquinolin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, in medicinal applications, it may inhibit the activity of enzymes involved in disease pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloroquinoline: Lacks the iodine substituent but shares the quinoline core.
8-Iodoquinoline: Lacks the chlorine substituent but shares the quinoline core.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different substituents.
Uniqueness
4-Chloro-8-iodoquinolin-3-amine is unique due to the presence of both chlorine and iodine substituents, which can influence its reactivity and biological activity. This dual substitution pattern can enhance its ability to interact with multiple biological targets, making it a valuable compound for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C9H6ClIN2 |
|---|---|
Poids moléculaire |
304.51 g/mol |
Nom IUPAC |
4-chloro-8-iodoquinolin-3-amine |
InChI |
InChI=1S/C9H6ClIN2/c10-8-5-2-1-3-6(11)9(5)13-4-7(8)12/h1-4H,12H2 |
Clé InChI |
BEQCBODQGBYXDI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=CN=C2C(=C1)I)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


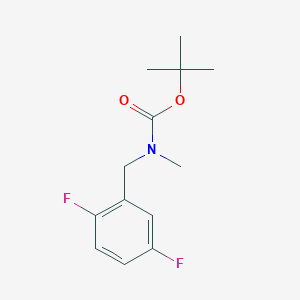
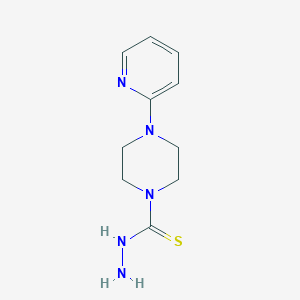

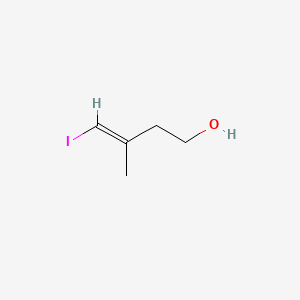

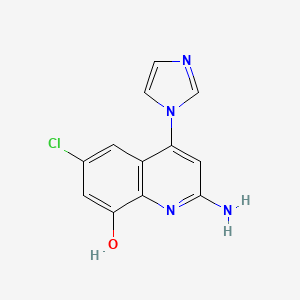


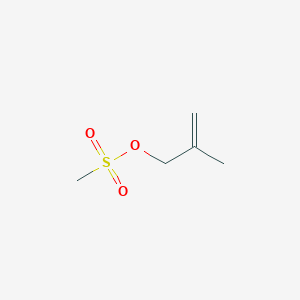



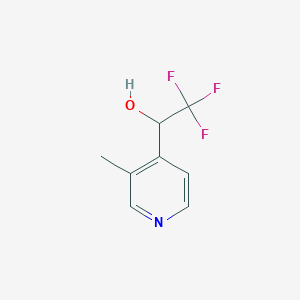
![1-(Benzo[h]quinolin-2-yl)ethanol](/img/structure/B12970728.png)
